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Introduction
The Lewis histo-blood group system, a fascinating and complex area of human biology, plays a

significant role in transfusion medicine, immunology, and the study of host-pathogen

interactions. Unlike most blood group antigens that are intrinsic to the red blood cell

membrane, Lewis antigens are soluble glycosphingolipids that are adsorbed from the plasma

onto the surface of erythrocytes and other cells. Their expression is not determined by a single

gene but rather by the interplay of at least two fucosyltransferase genes, FUT2 (the Secretor

gene) and FUT3 (the Lewis gene). This guide provides a comprehensive overview of the

discovery, history, biochemical nature, and methods of analysis of the Lewis antigens, tailored

for researchers, scientists, and professionals in drug development.

Discovery and History: Unraveling the Lewis
System
The journey to understanding the Lewis system began in the mid-20th century, with several key

researchers making pivotal contributions to its discovery and characterization.

The Identification of Anti-Lea by Mourant (1946)
In 1946, Arthur E. Mourant reported the discovery of a "new human blood group antigen of

frequent occurrence."[1][2] This discovery was made through the identification of a novel

antibody, later termed anti-Lea, in the serum of a patient. While the full experimental details of
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Mourant's initial work are not readily available in modern databases, his findings laid the

foundation for the recognition of a new blood group system distinct from those already known.

Elucidation by Grubb and Morgan (1949)
Building upon Mourant's discovery, Rune Grubb and Walter Thomas James Morgan in 1949

published a detailed study on "The Lewis blood group characters of erythrocytes and body-

fluids."[3][4] Their work was crucial in establishing that Lewis antigens were not only present on

red blood cells but were also secreted in body fluids like saliva.[4] This was a significant

departure from the understanding of other blood group systems at the time.

The Discovery of Anti-Leb and the Role of the Secretor
Gene
Further research led to the identification of a second Lewis antibody, anti-Leb. It was

subsequently determined that the expression of Leb was dependent on the action of both the

Lewis (FUT3) and the Secretor (FUT2) genes. This intricate genetic relationship with the ABO

and secretor systems became a hallmark of the Lewis system's complexity.

The Biochemical Landscape of Lewis Antigens
Lewis antigens are carbohydrate structures, specifically fucosylated oligosaccharides, attached

to either a ceramide lipid backbone (glycosphingolipids) or a protein backbone (glycoproteins).

Their synthesis is a multi-step enzymatic process.

Biosynthesis Pathway
The synthesis of Lewis antigens is dependent on the activity of fucosyltransferases encoded by

the FUT2 (Secretor) and FUT3 (Lewis) genes located on chromosome 19. These enzymes add

fucose residues to precursor carbohydrate chains. The interplay between these two enzymes

determines the final Lewis phenotype.

Le(a+b-) phenotype: Individuals with a functional FUT3 gene but who are non-secretors

(homozygous for a non-functional FUT2 gene) produce Lea antigen.

Le(a-b+) phenotype: Individuals with functional FUT2 and FUT3 genes produce primarily Leb

antigen. The FUT2 enzyme acts first, creating the H type 1 precursor, which is then
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fucosylated by the FUT3 enzyme to form Leb.

Le(a-b-) phenotype: Individuals lacking a functional FUT3 gene do not produce either Lea or

Leb antigens.

Le(a+b+) phenotype: This phenotype is rare in adults but can be transiently observed in

infants.

The following diagram illustrates the biosynthetic pathway of the Lewis antigens.
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Caption: Biosynthetic pathway of Lewis antigens.

Glycoprotein and Glycolipid Nature
Lewis antigens are found on both glycoproteins and glycolipids. The glycolipid forms are

primarily found in plasma and are adsorbed onto red blood cells, while the glycoprotein forms

are present in secretions. The characterization of these complex molecules relies on advanced

analytical techniques.

This protocol provides a general method for the extraction of glycolipids from erythrocytes.

Cell Preparation:

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15586479?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge at 1,000 x g for 10 minutes to pellet the red blood cells (RBCs).

Remove the plasma and buffy coat.

Wash the RBCs three times with phosphate-buffered saline (PBS), centrifuging after each

wash.

Lipid Extraction:[5][6]

To the packed RBCs, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

Homogenize the mixture thoroughly and stir for several hours at room temperature.

Filter the mixture to remove the precipitated protein.

Wash the protein residue with the chloroform:methanol mixture and combine the filtrates.

Perform a Folch partition by adding 0.2 volumes of 0.9% NaCl solution to the combined

filtrate.

Mix vigorously and centrifuge to separate the phases.

The lower chloroform phase contains the lipids, including glycolipids.

Purification:

The crude lipid extract can be further purified using techniques such as silicic acid

chromatography to separate neutral lipids, glycolipids, and phospholipids.

Mass spectrometry is a powerful tool for the characterization of glycoproteins.[7][8][9][10][11]

Sample Preparation:

Isolate the glycoprotein of interest from secretions or cell lysates using methods like

affinity chromatography.

Denature the protein and reduce and alkylate the cysteine residues.

Proteolytic Digestion:
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Digest the glycoprotein into smaller peptides using a protease such as trypsin.

Enrichment of Glycopeptides (Optional):

Enrich the glycopeptides from the peptide mixture using techniques like hydrophilic

interaction liquid chromatography (HILIC) or lectin affinity chromatography.

Mass Spectrometry Analysis:

Analyze the peptide/glycopeptide mixture using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Utilize fragmentation techniques such as collision-induced dissociation (CID) or higher-

energy collisional dissociation (HCD) to obtain information about the peptide sequence

and the attached glycan structures.

Data Analysis:

Use specialized software to identify the glycopeptides and characterize the glycan

compositions and structures.

Experimental Protocols for Lewis Antigen Analysis
A variety of serological and molecular techniques are employed to determine an individual's

Lewis phenotype.

Hemagglutination Assay
The classic method for Lewis phenotyping is the hemagglutination assay, which can be

performed using either a slide or tube method.[12][13][14][15][16][17][18]

Prepare a 2-5% suspension of washed red blood cells in saline.

Label test tubes for each antibody to be tested (anti-Lea and anti-Leb) and for a negative

control.

Add 2 drops of the appropriate Lewis antiserum to the corresponding labeled tubes.

Add 1 drop of the red blood cell suspension to each tube.
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Mix the contents of the tubes and centrifuge at 1000 rpm for 1 minute.

Gently resuspend the cell button and examine for agglutination. The presence of clumping

indicates a positive reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

http://tesla.rcub.bg.ac.rs/~lepto/lab/slide
https://www.bioted.es/protocolos/SYSTEM-AB0-Rh-DETERMINATION-ENG.pdf
https://www.benchchem.com/product/b15586479#discovery-and-history-of-lewis-antigens
https://www.benchchem.com/product/b15586479#discovery-and-history-of-lewis-antigens
https://www.benchchem.com/product/b15586479#discovery-and-history-of-lewis-antigens
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

